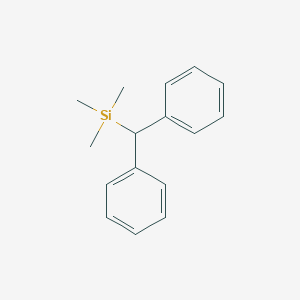
BENZHYDRYL-TRIMETHYL-SILANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzhydryl-trimethyl-silane is an organosilicon compound with the molecular formula C16H20Si. It is characterized by the presence of a silicon atom bonded to a benzhydryl group and three methyl groups. This compound is of interest due to its unique chemical properties and its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzhydryl-trimethyl-silane can be synthesized through the reaction of benzhydryl chloride with trimethylsilyl lithium. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction is as follows:
C6H5CH2Cl+LiSi(CH3)3→C6H5CH2Si(CH3)3+LiCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: Benzhydryl-trimethyl-silane undergoes various chemical reactions, including:
Reduction: It can act as a reducing agent in the presence of a catalyst.
Substitution: The benzhydryl group can be substituted with other functional groups under appropriate conditions.
Hydrosilylation: It can participate in hydrosilylation reactions with alkenes and alkynes.
Common Reagents and Conditions:
Reduction: Catalysts such as palladium or platinum are commonly used.
Substitution: Reagents like halogens or alkylating agents can be employed.
Hydrosilylation: Catalysts such as rhodium or platinum complexes are used.
Major Products:
Reduction: The major products are typically the reduced forms of the substrates.
Substitution: The products depend on the substituents introduced.
Hydrosilylation: The products are organosilicon compounds with added alkyl or alkenyl groups.
Scientific Research Applications
Benzhydryl-trimethyl-silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which benzhydryl-trimethyl-silane exerts its effects involves the transfer of the trimethylsilyl group to various substrates. This transfer can occur through radical or ionic pathways, depending on the reaction conditions. The silicon atom in the compound acts as a nucleophile, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Trimethylsilane: Similar in structure but lacks the benzhydryl group.
Diphenylsilane: Contains two phenyl groups instead of a benzhydryl group.
Triphenylsilane: Contains three phenyl groups.
Uniqueness: Benzhydryl-trimethyl-silane is unique due to the presence of both a benzhydryl group and three methyl groups attached to the silicon atom. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
6328-61-6 |
|---|---|
Molecular Formula |
C16H20Si |
Molecular Weight |
240.41 g/mol |
IUPAC Name |
benzhydryl(trimethyl)silane |
InChI |
InChI=1S/C16H20Si/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
InChI Key |
NZASVZMQNPQTOJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
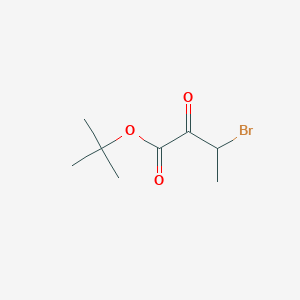
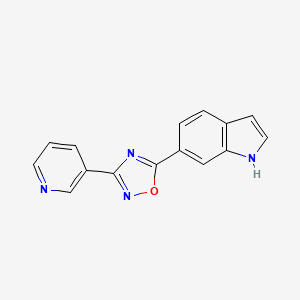
![4-Thiazolidinone, 5-[(2,3-dimethoxyphenyl)methylene]-2-thioxo-](/img/structure/B8751835.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-chloro-1-(cyanomethyl)-, ethyl ester](/img/structure/B8751840.png)
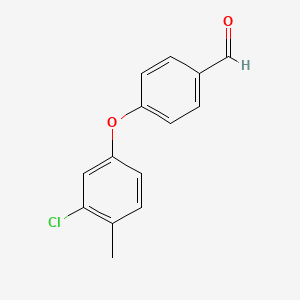
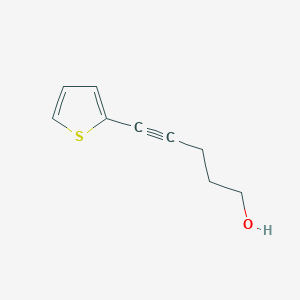
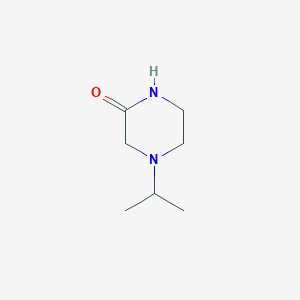
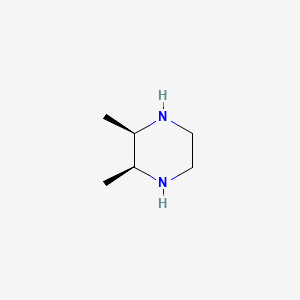
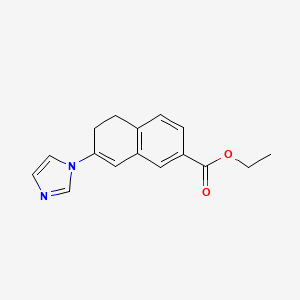
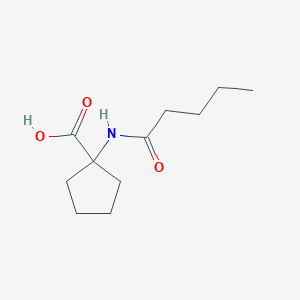
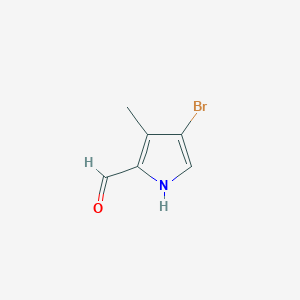
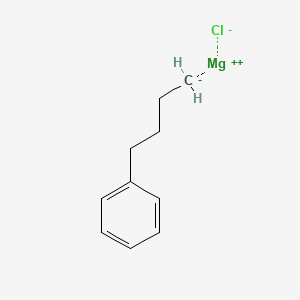
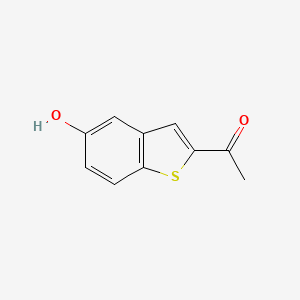
![7-Fluorobenzo[d]isothiazol-4-ol](/img/structure/B8751919.png)
